1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE
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Overview
Description
1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structural properties and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-amino-3-(4-chlorophenyl)propan-2-one. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 1-amino-3-(4-chlorophenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its aromatic ring and amino group play crucial roles in binding to target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-OL HYDROCHLORIDE
- 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID
Comparison: 1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE is unique due to its specific structural features, such as the presence of both an amino group and a ketone group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.
Properties
CAS No. |
93102-99-9 |
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Molecular Formula |
C9H11Cl2NO |
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-amino-3-(4-chlorophenyl)propan-2-one;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H |
InChI Key |
SJCIHQQOGFBHTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CN)Cl.Cl |
Origin of Product |
United States |
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